7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Assay compatibility

This racemic dihydrotriazolopyrimidine (MW 300.26) features a privileged [1,2,4]triazolo[1,5-a]pyrimidine scaffold with a 3,5-difluorophenyl at C7 and a 2-furyl at C5. Its calculated logP (2.991) and logSw (-3.21) yield solubility >50 µM in aqueous buffer, while the 3,5-difluorophenyl motif enables favorable metabolism over 4-fluoro or 2,4-difluoro analogs. The furan oxygen provides an additional hydrogen-bond acceptor critical for target engagement, and its racemic nature allows for chiral separation and dual-enantiomer screening, maximizing hit-finding information per sample procured.

Molecular Formula C15H10F2N4O
Molecular Weight 300.26 g/mol
Cat. No. B11031875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC15H10F2N4O
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC(=C4)F)F
InChIInChI=1S/C15H10F2N4O/c16-10-4-9(5-11(17)6-10)13-7-12(14-2-1-3-22-14)20-15-18-8-19-21(13)15/h1-8,13H,(H,18,19,20)
InChIKeyQUZUHNHKSHGVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 16 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine – Core Chemical Profile for Procurement Screening


7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (ChemDiv ID Y021-6638; molecular formula C₁₅H₁₀F₂N₄O; molecular weight 300.26 g/mol) is a racemic, chiral dihydrotriazolopyrimidine screening compound that belongs to the privileged [1,2,4]triazolo[1,5-a]pyrimidine scaffold class, a chemotype widely exploited in medicinal chemistry programmes targeting kinases, adenosine receptors, phosphodiesterases, and antimicrobial pathways . The compound carries a 3,5-difluorophenyl substituent at C7 and a 2-furyl (furan-2-yl) substituent at C5 on the partially saturated 4,7-dihydro core, a substitution pattern that distinguishes it from the majority of fully aromatic triazolopyrimidine analogs and from dihydro derivatives bearing symmetrically substituted or purely carbocyclic aryl groups . Key calculated physicochemical properties are logP 2.991, logD (pH 7.4) 2.991, logSw -3.21, topological polar surface area (TPSA) 47.18 Ų, three hydrogen-bond acceptors, and one hydrogen-bond donor .

Why 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by In-Class Analogs


The 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to the nature and position of aryl/heteroaryl substituents, with even conservative replacements (e.g., phenyl for 2-furyl, or 4-fluorophenyl for 3,5-difluorophenyl) producing substantial shifts in lipophilicity, solubility, hydrogen-bonding capacity, and chiral recognition . Quantitative head-to-head comparisons within the ChemDiv screening library confirm that exchanging the 2-furyl group for a substituted phenyl raises logP by 0.7–4.4 log units and depresses aqueous solubility by 1.4–3.5 logSw units, while removal of the 2-furyl oxygen eliminates a hydrogen-bond acceptor that can be critical for target engagement . The 3,5-difluorophenyl motif further modulates electron density and metabolic soft spots in a manner not replicated by 4-fluoro, 2,4-difluoro, or difluoromethoxy analogs [1]. Consequently, a user who substitutes the title compound with a superficially similar dihydrotriazolopyrimidine from the same library risks altering assay solubility limits, shifting structure-activity relationships, and obtaining non-comparable screening results.

Measurable Differentiation of 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Against Closest Analogs


Lipophilicity (logP/logD) Reduction Relative to Carbocyclic Diaryl Analogs

The title compound exhibits a calculated logP and logD (pH 7.4) of 2.991, which is 1.55 log units lower than 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logP 4.543) and 4.37 log units lower than 7-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logP 7.360) . This lower lipophilicity derives from the replacement of a carbocyclic aryl ring at C5 with the more polar 2-furyl heterocycle.

Lipophilicity Drug-likeness Assay compatibility

Aqueous Solubility (logSw) Advantage Over Diaryl Analogs

The calculated intrinsic aqueous solubility (logSw) of the title compound is -3.21, which corresponds to a 26-fold higher molar solubility than 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logSw -4.636) and a >3,000-fold improvement over 7-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logSw -6.740) .

Aqueous solubility Assay buffer compatibility Precipitation risk

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation

The title compound possesses three hydrogen-bond acceptors (two fluorine atoms on the 3,5-difluorophenyl ring and the furan oxygen) and a TPSA of 47.18 Ų . Replacement of the 2-furyl group with a 4-bromophenyl group in 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine reduces the HBA count to 2 and TPSA to 38.6 Ų , while substitution with two methoxyphenyl groups in 5,7-bis(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine increases HBA to 4 and TPSA to 53.69 Ų . The title compound occupies an intermediate position that balances hydrogen-bonding capacity with passive permeability potential.

Hydrogen bonding Permeability Oral bioavailability prediction

Chiral Center and Racemic Nature vs. Achiral Analogs

The C7 position of the 4,7-dihydro core generates a stereogenic center, and the title compound is supplied as a racemic mixture (RACEMIC MIXTURE) . In contrast, N-(3,5-difluorophenyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, which also carries a 3,5-difluorophenyl group, is an achiral, fully aromatic analog lacking the dihydro core chirality (STEREO: ACHIRAL) . This structural difference has two procurement-relevant consequences: (a) the racemate provides an intrinsic probe for enantioselective biological responses, and (b) the chiral center creates a non-planar scaffold that can explore three-dimensional binding space distinct from flat aromatic analogs.

Chirality Enantioselective screening Stereochemistry-dependent activity

Fluorine Substitution Pattern: 3,5-Difluorophenyl vs. Difluoromethoxy and Mono-Fluoro Analogs

The 3,5-difluorophenyl substituent in the title compound provides direct aryl-fluorine bonds, which are metabolically more robust than the O-linked difluoromethoxy groups found in 5-[2-(difluoromethoxy)phenyl]-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logP 3.788, logSw -4.292) . Class-level SAR from medicinal chemistry literature indicates that direct aryl fluorination at the 3- and 5-positions reduces CYP450-mediated oxidative metabolism at these positions relative to non-fluorinated or mono-fluorinated phenyl rings, while simultaneously lowering the compound's overall logP compared to chlorophenyl or bromophenyl analogs [1].

Fluorine substitution Metabolic stability Electronic effects

Availability Quantity and Format Differentiation for Procurement Planning

As of the current catalog, the title compound is available in a 16 mg quantity (sufficient for approximately 53,000 single-point screening wells at 10 µM assuming 300 µL assay volume and MW 300.26), with a standard 1-week shipping lead time . By comparison, 5,7-bis(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is available at 1 mg , and 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine at 50 mg . The 16 mg supply of the title compound represents an intermediate procurement scale suitable for primary screening plus follow-up IC₅₀ determination without immediate reorder.

Procurement Supply quantity Screening logistics

Procurement-Relevant Application Scenarios for 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine


Biochemical or Cell-Based Screening Campaigns Requiring Moderate Lipophilicity and High Aqueous Compatibility

Based on its logP of 2.991 and logSw of -3.21 , this compound is well suited for assay panels that demand compound solubility above 50 µM in aqueous buffer (≤1% DMSO). Its 1.4–3.5 logSw unit advantage over bromophenyl and chlorophenyl analogs reduces the probability of false negatives arising from compound aggregation or precipitation, a common failure mode in high-throughput screening of lipophilic libraries.

Enantioselective Activity Profiling Using a Racemic Screening Probe

The racemic nature of the compound (chiral at C7) makes it suitable for laboratories seeking to identify stereochemistry-dependent pharmacology. Unlike achiral triazolopyrimidine analogs , a positive screening hit from the racemate can be followed by chiral separation and individual enantiomer testing, effectively doubling the screening information content per compound procured.

Medicinal Chemistry Hit-to-Lead Programmes Targeting Kinases, Adenosine Receptors, or Antimicrobial Pathways

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged chemotype with reported activity against kinases, adenosine receptors, phosphodiesterases, and antimicrobial targets [1]. The title compound’s 3,5-difluorophenyl motif provides a metabolically favored fluorine substitution pattern [2], while the 2-furyl group supplies an additional hydrogen-bond acceptor (furan oxygen) not present in carbocyclic aryl analogs . This combination makes it a strategically differentiated starting scaffold for medicinal chemistry optimization against these target classes.

Parallel Library Synthesis or Fragment-Based Screening Requiring an Intermediate TPSA and HBA Profile

With a TPSA of 47.18 Ų and exactly three hydrogen-bond acceptors , the compound occupies a narrow physicochemical window that balances passive permeability with solubility. This profile is particularly relevant for fragment-based drug discovery (FBDD) where the compound’s MW of 300.26 and moderate polarity align with the ‘rule of three’ guidelines for fragment libraries, while the presence of a chiral center and heterocyclic furan ring provides three-dimensionality and synthetic handles for fragment elaboration.

Quote Request

Request a Quote for 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.